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Abstract
Dehydroxynocardamine is a cyclic hydroxamate siderophore produced by various

actinomycetes, including Corynebacterium propinquum and marine Streptomyces species. As a

high-affinity iron (Fe³⁺) chelator, it plays a crucial role in microbial iron acquisition, enabling

producer organisms to thrive in iron-limited environments. This technical guide provides an in-

depth analysis of dehydroxynocardamine, focusing on its physicochemical properties,

biosynthetic pathway, and mechanism of iron transport. It is intended for researchers,

scientists, and drug development professionals investigating microbial iron metabolism, inter-

species competition, and novel therapeutic strategies that could leverage or inhibit

siderophore-mediated processes. This document synthesizes available data, presents detailed

experimental protocols for its study, and visualizes key biological pathways.

Introduction to Dehydroxynocardamine
Dehydroxynocardamine is a member of the nocardamine class of cyclic peptide

siderophores.[1] Structurally, it is a cyclic hexapeptide, but its biosynthesis does not occur on

ribosomes; instead, it is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS)-

independent siderophore (NIS) pathway. Its primary biological function is to scavenge ferric iron

(Fe³⁺) from the extracellular environment with high affinity.[2] The resulting ferric-siderophore

complex is then recognized by specific receptors on the bacterial cell surface and transported

into the cytoplasm.
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This mechanism is a key factor in microbial ecology, particularly in competitive niches like the

human nasal microbiota, where C. propinquum uses dehydroxynocardamine to outcompete

other bacteria, such as Staphylococcus species, by sequestering the limited available iron.[2]

Understanding the molecular details of dehydroxynocardamine's function provides insights

into bacterial pathogenesis, commensalism, and potential avenues for novel antimicrobial

development, such as "Trojan horse" antibiotics that co-opt siderophore transport pathways.

Physicochemical and Biological Properties
Dehydroxynocardamine is characterized by its cyclic structure composed of repeating units

that terminate in hydroxamate groups, the functional moieties responsible for iron chelation.

While specific quantitative data for dehydroxynocardamine is limited in publicly available

literature, the properties of the closely related and well-studied siderophore Nocardamine (also

known as Desferrioxamine E) serve as a reliable proxy due to their structural homology.

Data Presentation
The following tables summarize the known physicochemical properties of

dehydroxynocardamine and the iron-binding and biological activity data for its structural

analog, Nocardamine/Desferrioxamine E.

Table 1: Physicochemical Properties of Dehydroxynocardamine

Property Value Source

Chemical Formula C₂₇H₄₈N₆O₈ [1]

Molecular Weight 584.7 g/mol [3]

Class
Cyclic Peptide, Hydroxamate

Siderophore
[1]

Producing Organisms
Streptomyces sp.,

Corynebacterium propinquum
[1][2]

Table 2: Quantitative Iron Chelation and Biological Activity Data (using

Nocardamine/Desferrioxamine E as a proxy)
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Parameter Value Description Source

Fe³⁺ Stability

Constant (log β)
30.6

Represents the overall

stability of the 1:1

ferric-siderophore

complex.

[4]

pM Value 31.9

The negative

logarithm of the free

Fe³⁺ concentration at

pH 7.4 with 10 µM

total ligand and 1 µM

total metal, indicating

exceptionally high

affinity.

[5][6]

CAS Assay IC₅₀ 9.9 µM

The concentration

required to inhibit 50%

of the iron-CAS dye

complex, quantifying

iron chelation potency.

[3]

Biofilm Inhibition MIC

(vs. M. smegmatis, M.

bovis)

10 µM

The minimum

concentration that

inhibits biofilm

formation, an effect

reversible by the

addition of iron.

[3]

Cytotoxicity IC₅₀ (vs.

T47D cancer cells)
6 µM

The concentration

causing 50% inhibition

of T47D human breast

cancer cells,

demonstrating iron-

dependent

cytotoxicity.

[3]

Biosynthesis of Dehydroxynocardamine
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The production of dehydroxynocardamine in Corynebacterium propinquum is governed by a

dedicated Biosynthetic Gene Cluster (BGC), designated BGC0002073 in the MIBiG database.

[7] This cluster contains genes encoding the enzymes necessary for synthesizing the molecule

from primary metabolites via an NRPS-independent siderophore (NIS) pathway, as well as

genes for transport. The entire process is tightly regulated by the Diphtheria toxin repressor

(DtxR), which suppresses gene expression in iron-replete conditions.[2]

The proposed pathway begins with L-lysine, which is hydroxylated and then acylated with

succinyl-CoA. The resulting N-hydroxy-N-succinyl-cadaverine monomers are subsequently

assembled and cyclized by an NIS synthetase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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